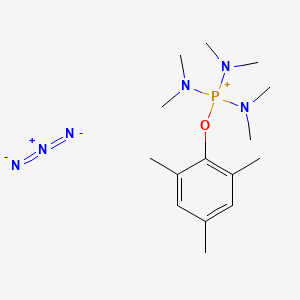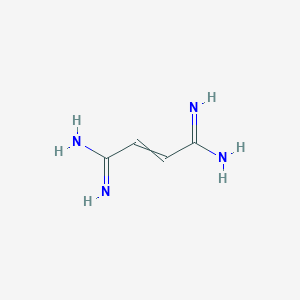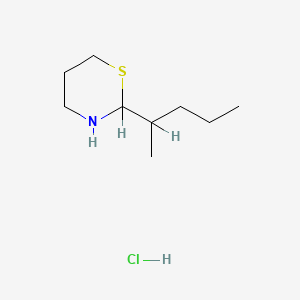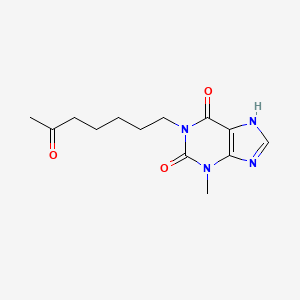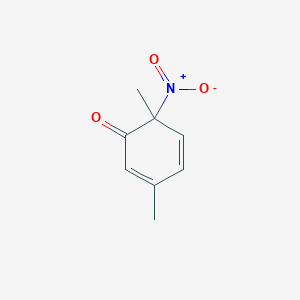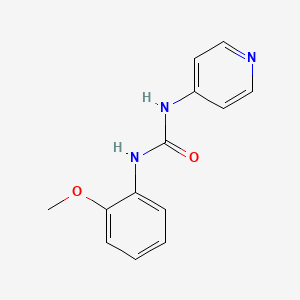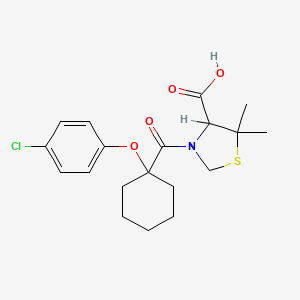![molecular formula C16H12INO3 B14451619 6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one CAS No. 75550-52-6](/img/structure/B14451619.png)
6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of an iodine atom, a methylphenoxy group, and a benzoxazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzoxazinone derivative, followed by the introduction of the methylphenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or demethylated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoxazinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The iodine atom and the benzoxazinone core play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-2-methylphenol: Shares the iodine and methylphenol groups but lacks the benzoxazinone core.
2-Iodo-4-methyl-6-nitrophenol: Contains similar functional groups but differs in the overall structure.
Uniqueness
6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one is unique due to its specific combination of functional groups and the benzoxazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
75550-52-6 |
|---|---|
Molekularformel |
C16H12INO3 |
Molekulargewicht |
393.17 g/mol |
IUPAC-Name |
6-iodo-2-[(4-methylphenoxy)methyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H12INO3/c1-10-2-5-12(6-3-10)20-9-15-18-14-7-4-11(17)8-13(14)16(19)21-15/h2-8H,9H2,1H3 |
InChI-Schlüssel |
XWXRLWJPZBGJHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NC3=C(C=C(C=C3)I)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)


